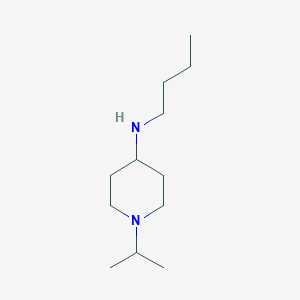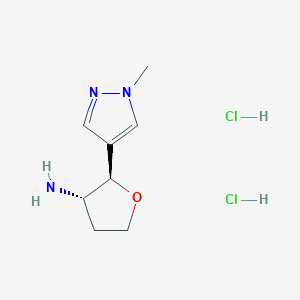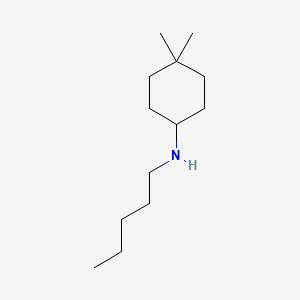
4,4-dimethyl-N-pentylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-N-pentylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group at the 4th position and a pentylamine group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-N-pentylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with a suitable alkyl halide, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate hydrogenation reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4-Dimethyl-N-pentylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield saturated amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Raney nickel
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted amines
科学的研究の応用
4,4-Dimethyl-N-pentylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-dimethyl-N-pentylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also participate in enzyme-catalyzed reactions, influencing metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4-Dimethylcyclohexan-1-amine: Lacks the pentyl group, leading to different chemical properties and reactivity.
N-Pentylcyclohexan-1-amine: Lacks the dimethyl substitution, affecting its steric and electronic characteristics.
4,4-Dimethyl-N-ethylcyclohexan-1-amine: Similar structure but with a shorter alkyl chain, influencing its solubility and interaction with other molecules.
Uniqueness
4,4-Dimethyl-N-pentylcyclohexan-1-amine is unique due to the combination of its dimethyl and pentyl substitutions on the cyclohexane ring. This structural arrangement imparts specific steric and electronic properties, making it distinct from other related compounds and potentially offering unique reactivity and applications.
特性
分子式 |
C13H27N |
|---|---|
分子量 |
197.36 g/mol |
IUPAC名 |
4,4-dimethyl-N-pentylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-5-6-11-14-12-7-9-13(2,3)10-8-12/h12,14H,4-11H2,1-3H3 |
InChIキー |
HWPODJAQHNDZDP-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1CCC(CC1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13254819.png)
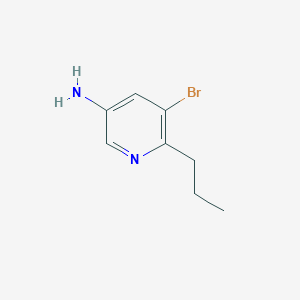
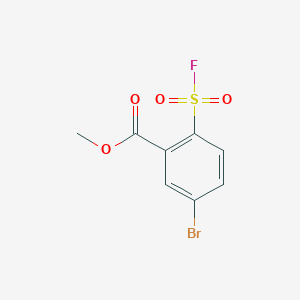
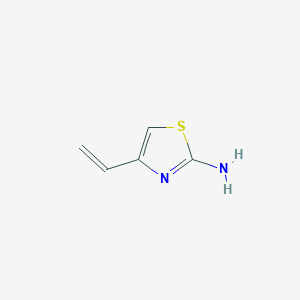

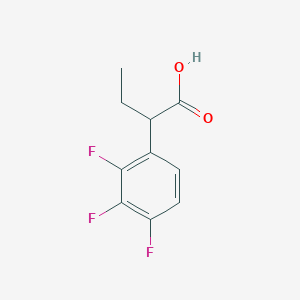
amine](/img/structure/B13254861.png)

![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
amine](/img/structure/B13254875.png)

